molecular formula C16H15N3O4S B2978412 Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate CAS No. 477859-97-5

Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate

Cat. No. B2978412
CAS RN: 477859-97-5
M. Wt: 345.37
InChI Key: MOCPQOKLNPTXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate” is a chemical compound that contains a total of 41 bonds, including 26 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic secondary amine, and 2 aromatic ethers .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 39 atoms; 15 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains 1 ester (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .

Scientific Research Applications

Synthesis and Antiviral Activity

A study describes the synthesis of new quinazolinylamino methylphosphonates via microwave irradiation, showcasing a rapid and efficient method to produce compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This approach underlines the compound's potential in antiviral applications and optimization of synthetic conditions to enhance yield and efficacy (Luo et al., 2012).

Enzyme Inhibition for Cardiovascular Applications

Research on quinazoline derivatives substituted at the 6-position revealed their potent and selective inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, suggesting their utility in dilating coronary arteries through specific enzyme inhibition. This highlights the compound's relevance in developing cardiovascular therapies (Takase et al., 1994).

Antibacterial and Antitubercular Agents

Quinazolin-4-ones connected to 1,3-thiazole demonstrated significant antibacterial action, especially against Mycobacterium tuberculosis, with certain derivatives showing better antibacterial activity at minimal inhibitory concentration compared to standard drugs. This indicates the compound's potential as a scaffold for developing new antitubercular agents (Nagaladinne et al., 2020).

Anticancer Activity and Molecular Docking Studies

A study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids revealed potent anti-tubercular agents, emphasizing the compound's application in combating tuberculosis through interaction with critical sites of penicillin-binding protein 2a and Mycobacterium tuberculosis H37Rv organism, showcasing its potential in antimicrobial and antitubercular therapy development (Nagaladinne et al., 2020).

Photodynamic Therapeutics

The study on the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives highlighted their photo-activity towards plasmid DNA under UV irradiation, suggesting potential applications in developing photo-chemo or photodynamic therapeutics for cancer treatment. This underscores the importance of quinazolinones as "privileged" pharmacophores in anticancer and antimicrobial activities (Mikra et al., 2022).

properties

IUPAC Name

methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-21-12-6-9-11(7-13(12)22-2)17-8-18-15(9)19-10-4-5-24-14(10)16(20)23-3/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPQOKLNPTXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(SC=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate

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